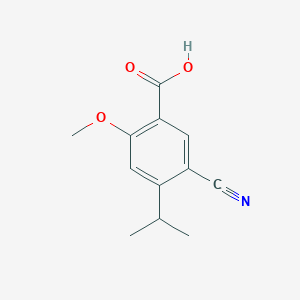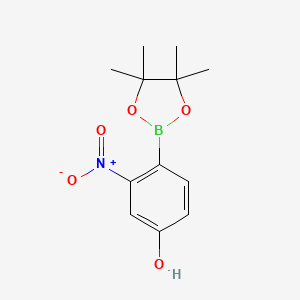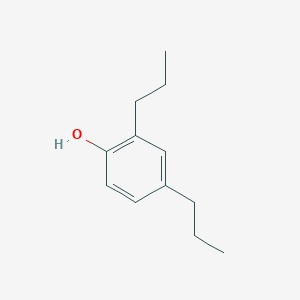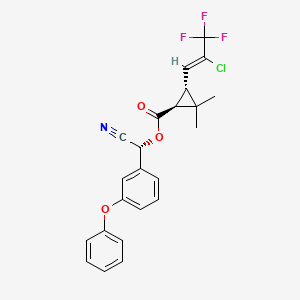
(1S)-trans-Lambda-Cyhalothrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-trans-Lambda-Cyhalothrin: is a synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. It is known for its high efficacy against a broad spectrum of insects and its relatively low toxicity to mammals. The compound is a stereoisomer of Lambda-Cyhalothrin, with the (1S)-trans configuration contributing to its insecticidal properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-Lambda-Cyhalothrin involves several steps, starting from the basic building blocks of cyano(3-phenoxyphenyl)methyl and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. The key steps include:
Cyclopropanation: Formation of the cyclopropane ring through a reaction between an alkene and a diazo compound.
Esterification: Reaction of the cyclopropane carboxylic acid with an alcohol to form the ester.
Chlorination: Introduction of chlorine atoms to enhance insecticidal activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired isomer.
化学反应分析
Types of Reactions: (1S)-trans-Lambda-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: (1S)-trans-Lambda-Cyhalothrin is used as a model compound in studies of stereochemistry and reaction mechanisms. Its well-defined structure makes it ideal for investigating the effects of stereoisomerism on chemical reactivity and biological activity.
Biology: In biological research, this compound is used to study the effects of insecticides on non-target organisms, including beneficial insects and aquatic life. It serves as a reference compound in ecotoxicology studies.
Medicine: While not directly used in medicine, this compound’s mode of action on insect nervous systems provides insights into potential therapeutic targets for neurological disorders.
Industry: In the agricultural industry, this compound is a key component in pest management programs. Its effectiveness against a wide range of pests helps protect crops and reduce losses.
作用机制
(1S)-trans-Lambda-Cyhalothrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect. The compound’s high affinity for insect sodium channels over mammalian channels contributes to its selective toxicity.
相似化合物的比较
Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different stereochemistry.
Cypermethrin: A closely related compound with a broader spectrum of activity.
Deltamethrin: Known for its high potency and rapid action against insects.
Uniqueness: (1S)-trans-Lambda-Cyhalothrin is unique due to its specific (1S)-trans configuration, which enhances its insecticidal activity and selectivity. Compared to other pyrethroids, it offers a balance of high efficacy and low mammalian toxicity, making it a preferred choice in integrated pest management programs.
属性
分子式 |
C23H19ClF3NO3 |
|---|---|
分子量 |
449.8 g/mol |
IUPAC 名称 |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m0/s1 |
InChI 键 |
ZXQYGBMAQZUVMI-CSQGAIINSA-N |
手性 SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
规范 SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)


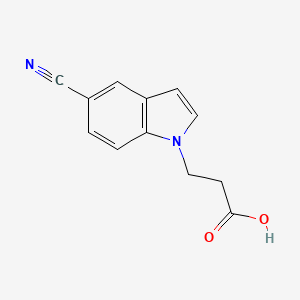
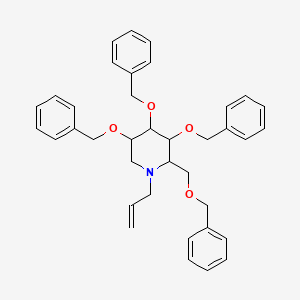
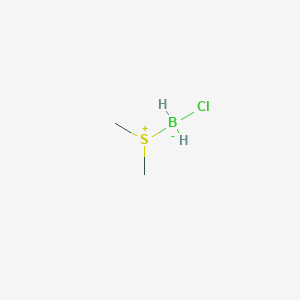
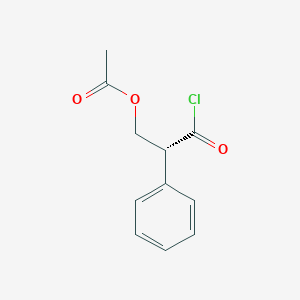


![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
